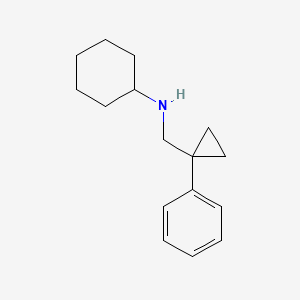
n-((1-Phenylcyclopropyl)methyl)cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-((1-Phenylcyclopropyl)methyl)cyclohexanamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexane ring attached to a cyclopropyl group, which is further connected to a phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-((1-Phenylcyclopropyl)methyl)cyclohexanamine typically involves the reaction of cyclohexanamine with a suitable cyclopropylmethylating agent. One common method is the reaction of cyclohexanamine with 1-phenylcyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: n-((1-Phenylcyclopropyl)methyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Alkylated or halogenated derivatives.
科学研究应用
Chemistry: n-((1-Phenylcyclopropyl)methyl)cyclohexanamine is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays .
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various industrial applications .
作用机制
The mechanism of action of n-((1-Phenylcyclopropyl)methyl)cyclohexanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The cyclopropyl and phenyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Cyclohexylamine: A simpler amine with a cyclohexane ring, used in various chemical processes.
N-Benzylcyclohexanamine: Similar structure but with a benzyl group instead of a phenylcyclopropyl group.
N-Phenylcyclohexanamine: Contains a phenyl group directly attached to the cyclohexane ring.
Uniqueness: n-((1-Phenylcyclopropyl)methyl)cyclohexanamine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature enhances its
属性
分子式 |
C16H23N |
|---|---|
分子量 |
229.36 g/mol |
IUPAC 名称 |
N-[(1-phenylcyclopropyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C16H23N/c1-3-7-14(8-4-1)16(11-12-16)13-17-15-9-5-2-6-10-15/h1,3-4,7-8,15,17H,2,5-6,9-13H2 |
InChI 键 |
VVCFPFVPGMDSHR-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NCC2(CC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3H-thieno[2,3-d]imidazole-5-carboxylate](/img/structure/B14905905.png)
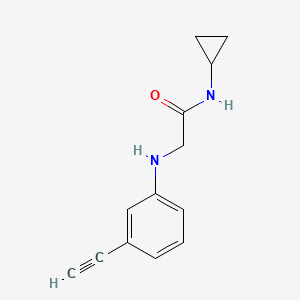
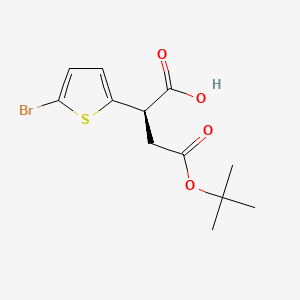
![7-heptadecan-9-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14905925.png)
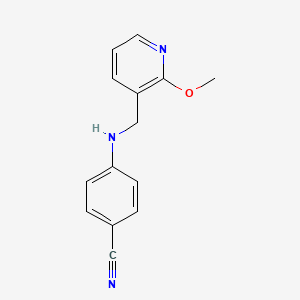

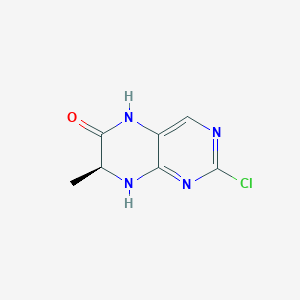

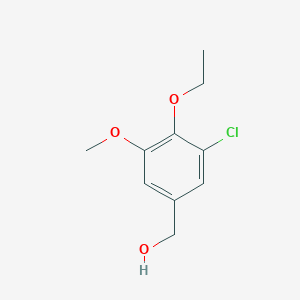
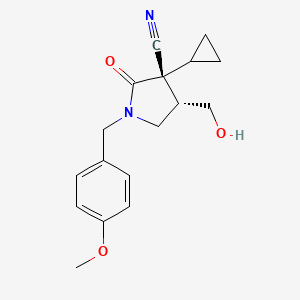
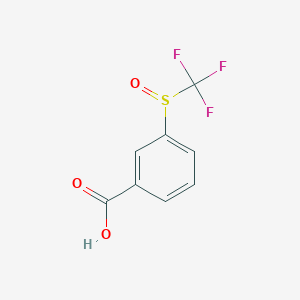
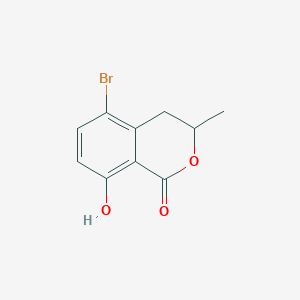

![(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine](/img/structure/B14906011.png)
